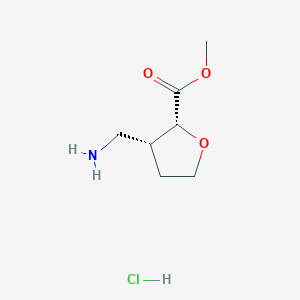

Methyl (2R,3R)-3-(aminomethyl)oxolane-2-carboxylate;hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Methyl (2R,3R)-3-(aminomethyl)oxolane-2-carboxylate;hydrochloride is a chemical compound with potential applications in various scientific fields. It is a derivative of oxolane, featuring an aminomethyl group and a carboxylate ester, and is often used in its hydrochloride salt form to enhance its stability and solubility.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (2R,3R)-3-(aminomethyl)oxolane-2-carboxylate;hydrochloride typically involves the following steps:

Starting Material: The synthesis begins with a suitable oxolane derivative.

Functional Group Introduction: The aminomethyl group is introduced via nucleophilic substitution or reductive amination.

Esterification: The carboxylate ester is formed through esterification reactions, often using methanol and an acid catalyst.

Hydrochloride Formation: The final step involves converting the free base into its hydrochloride salt by reacting with hydrochloric acid.

Industrial Production Methods

In industrial settings, the production of this compound may involve:

Batch Processing: Utilizing large reactors to carry out the synthesis in multiple stages.

Continuous Flow Chemistry: Employing continuous flow reactors for more efficient and scalable production.

Purification: Techniques such as crystallization, distillation, and chromatography are used to purify the final product.

Analyse Des Réactions Chimiques

Types of Reactions

Methyl (2R,3R)-3-(aminomethyl)oxolane-2-carboxylate;hydrochloride can undergo various chemical reactions, including:

Oxidation: The aminomethyl group can be oxidized to form corresponding imines or nitriles.

Reduction: The ester group can be reduced to an alcohol.

Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

Oxidation: Formation of imines or nitriles.

Reduction: Conversion to alcohols.

Substitution: Formation of substituted oxolane derivatives.

Applications De Recherche Scientifique

Chemistry

Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.

Catalysis: Acts as a ligand in catalytic reactions.

Biology

Biochemical Studies: Utilized in studying enzyme mechanisms and metabolic pathways.

Medicine

Drug Development: Potential precursor for pharmaceutical compounds.

Diagnostic Agents: Used in the development of diagnostic reagents.

Industry

Material Science: Employed in the synthesis of polymers and advanced materials.

Agriculture: Used in the formulation of agrochemicals.

Mécanisme D'action

The mechanism by which Methyl (2R,3R)-3-(aminomethyl)oxolane-2-carboxylate;hydrochloride exerts its effects depends on its application:

Biochemical Pathways: It may interact with enzymes or receptors, altering their activity.

Molecular Targets: Specific binding to proteins or nucleic acids, influencing cellular processes.

Comparaison Avec Des Composés Similaires

Similar Compounds

Methyl (2R,3R)-3-(aminomethyl)oxolane-2-carboxylate: The free base form without the hydrochloride.

Ethyl (2R,3R)-3-(aminomethyl)oxolane-2-carboxylate: An ethyl ester analog.

Methyl (2R,3R)-3-(aminomethyl)tetrahydrofuran-2-carboxylate: A tetrahydrofuran analog.

Uniqueness

Stability: The hydrochloride form is more stable and soluble in aqueous solutions.

Reactivity: The specific stereochemistry (2R,3R) provides unique reactivity and selectivity in chemical reactions.

This detailed overview provides a comprehensive understanding of Methyl (2R,3R)-3-(aminomethyl)oxolane-2-carboxylate;hydrochloride, covering its synthesis, reactions, applications, and comparisons with similar compounds

Activité Biologique

Methyl (2R,3R)-3-(aminomethyl)oxolane-2-carboxylate; hydrochloride, also referred to as rac-methyl (2R,3R)-3-(aminomethyl)oxolane-2-carboxylate hydrochloride, is a chiral compound belonging to the oxolanecarboxylates class. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antitumor, antifungal, and antibacterial effects. Its unique stereochemistry and structural characteristics make it a significant candidate for drug development.

- Molecular Formula : C7H14ClNO3

- Molecular Weight : 195.64 g/mol

- CAS Number : 2138346-24-2

- Appearance : White crystalline powder

- Solubility : Soluble in water, methanol, and ethanol

Antitumor Activity

Research indicates that methyl (2R,3R)-3-(aminomethyl)oxolane-2-carboxylate hydrochloride exhibits significant antitumor properties. Studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| B16 Melanoma | 15 | Inhibition of cellular signaling pathways |

| A549 Lung Cancer | 20 | Induction of apoptosis through mitochondrial pathways |

| HT-29 Colon Cancer | 25 | Disruption of cell cycle progression |

The compound's mechanism of action appears to involve interference with key cellular signaling pathways essential for tumor growth and survival. Further research is necessary to fully elucidate these mechanisms.

Antifungal and Antibacterial Effects

In addition to its antitumor activity, the compound has shown promising antifungal and antibacterial effects. For example:

- Antifungal Activity : Exhibited significant inhibition against Candida albicans with an IC50 value of 30 µM.

- Antibacterial Activity : Effective against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) of 10 µg/mL.

These activities suggest that methyl (2R,3R)-3-(aminomethyl)oxolane-2-carboxylate hydrochloride may serve as a versatile scaffold for developing new antimicrobial agents.

Case Studies

-

Study on Antitumor Effects :

- A study published in Cancer Research evaluated the effect of methyl (2R,3R)-3-(aminomethyl)oxolane-2-carboxylate on B16 melanoma cells. The results indicated a dose-dependent decrease in cell viability and increased apoptosis markers after treatment with the compound.

-

Antifungal Screening :

- In a screening assay for antifungal agents, methyl (2R,3R)-3-(aminomethyl)oxolane-2-carboxylate hydrochloride was tested against various fungal strains. It demonstrated notable efficacy against resistant strains of Candida spp., highlighting its potential application in treating fungal infections.

Comparative Analysis with Similar Compounds

The following table compares methyl (2R,3R)-3-(aminomethyl)oxolane-2-carboxylate hydrochloride with structurally related compounds:

| Compound Name | CAS Number | Key Features |

|---|---|---|

| Methyl 4-aminotetrahydrofuran-2-carboxylate | 1304126-28-0 | Similar carboxylate structure; used in similar applications |

| 3-(aminomethyl)oxolane-2-carboxylic acid hydrochloride | 1969287-67-9 | Exhibits antibacterial properties; structurally related |

| N-tert-butoxycarbonyl-3-aminooxetane | Not specified | A precursor in synthesis; important for creating derivatives |

Propriétés

IUPAC Name |

methyl (2R,3R)-3-(aminomethyl)oxolane-2-carboxylate;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO3.ClH/c1-10-7(9)6-5(4-8)2-3-11-6;/h5-6H,2-4,8H2,1H3;1H/t5-,6-;/m1./s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQPQJZVHFUTGFV-KGZKBUQUSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1C(CCO1)CN.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@H]1[C@H](CCO1)CN.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14ClNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.64 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.